Cas no 191232-75-4 (N-[(5-methylthiophen-2-yl)methyl]aniline)
N-[(5-methylthiophen-2-yl)methyl]aniline Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, 5-methyl-N-phenyl-
- N-[(5-methylthiophen-2-yl)methyl]aniline
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- Inchi: 1S/C12H13NS/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h2-8,13H,9H2,1H3
- InChI Key: NWXILZWYCXJJQV-UHFFFAOYSA-N
- SMILES: C1(CNC2=CC=CC=C2)SC(C)=CC=1
Experimental Properties
- Density: 1.159±0.06 g/cm3(Predicted)
- Boiling Point: 323.7±27.0 °C(Predicted)
- pka: 3.57±0.50(Predicted)
N-[(5-methylthiophen-2-yl)methyl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-159044-1.0g |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 95% | 1.0g |
$492.0 | 2023-02-05 | |
| Enamine | BBV-159044-2.5g |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
| Enamine | BBV-159044-5.0g |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 95% | 5.0g |
$1291.0 | 2023-02-05 | |
| Enamine | BBV-159044-10.0g |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 95% | 10.0g |
$1623.0 | 2023-02-05 | |
| Life Chemicals | F6837-2405-2μmol |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6837-2405-5μmol |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6837-2405-10μmol |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6837-2405-20μmol |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6837-2405-1mg |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6837-2405-2mg |
N-[(5-methylthiophen-2-yl)methyl]aniline |
191232-75-4 | 2mg |
$88.5 | 2023-09-07 |
N-[(5-methylthiophen-2-yl)methyl]aniline Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on N-[(5-methylthiophen-2-yl)methyl]aniline
Professional Introduction to N-[(5-methylthiophen-2-yl)methyl]aniline (CAS No. 191232-75-4)
N-[(5-methylthiophen-2-yl)methyl]aniline, a compound with the chemical identifier CAS No. 191232-75-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of arylamine derivatives, characterized by its structural motif of aniline linked to a methyl-substituted thiophene ring. The unique combination of these structural elements imparts distinct chemical and pharmacological properties, making it a subject of considerable interest in both academic research and industrial applications.
The molecular structure of N-[(5-methylthiophen-2-yl)methyl]aniline consists of a benzene ring substituted with an amino group at the para position and a thiophene ring connected to a methyl group at the 5-position. This configuration not only contributes to its unique electronic properties but also influences its interaction with biological targets. The presence of the thiophene ring enhances the compound's solubility in organic solvents while maintaining its stability under various conditions, which is crucial for both formulation and analytical purposes.
In recent years, there has been growing interest in arylamine derivatives as potential therapeutic agents due to their ability to modulate various biological pathways. N-[(5-methylthiophen-2-yl)methyl]aniline has been extensively studied for its potential applications in the treatment of neurological disorders, cancer, and inflammatory conditions. Its mechanism of action is thought to involve interactions with specific enzymes and receptors, leading to altered signaling pathways that contribute to therapeutic effects.
One of the most compelling aspects of N-[(5-methylthiophen-2-yl)methyl]aniline is its role in drug discovery and development. Researchers have leveraged its structural framework to design novel analogs with enhanced pharmacological profiles. For instance, modifications to the thiophene ring have been shown to improve binding affinity to target proteins, while alterations to the aniline moiety can enhance metabolic stability. These findings underscore the compound's versatility and its potential as a scaffold for future drug candidates.
The synthesis of N-[(5-methylthiophen-2-yl)methyl]aniline involves a multi-step process that requires precise control over reaction conditions and reagent selection. The key steps typically include the formation of the thiophene ring, followed by its functionalization with a methyl group and subsequent coupling with aniline derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity, which are critical for pharmaceutical applications.
Recent studies have highlighted the compound's potential in combating drug-resistant pathogens. By targeting essential bacterial enzymes or interfering with vital metabolic pathways, N-[(5-methylthiophen-2-yl)methyl]aniline has shown promise in preclinical trials as an effective antimicrobial agent. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge, making the development of novel antimicrobial strategies imperative.
The pharmacokinetic properties of N-[(5-methylthiophen-2-yl)methyl]aniline have also been thoroughly investigated. Its absorption, distribution, metabolism, and excretion (ADME) profiles indicate that it exhibits moderate bioavailability and prolonged half-life upon oral administration. These characteristics make it suitable for once-daily dosing regimens, improving patient compliance and therapeutic efficacy.
In conclusion, N-[(5-methylthiophen-2-yl)methyl]aniline (CAS No. 191232-75-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable diverse biological interactions, making it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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